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Compound Name: D-ribose-L-cysteine

Cat. No.: B1670944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of D-ribose-L-cysteine (DRLC), a patented

molecule designed to efficiently deliver the precursor components for the synthesis of

glutathione (GSH), the body's master antioxidant. This document details its mechanism of

action, summarizes quantitative data from preclinical and clinical studies, and provides an

overview of relevant experimental protocols.

Introduction: The Challenge of Glutathione
Enhancement
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant

endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive

oxygen species (ROS), regulating cellular processes, and maintaining redox homeostasis. A

deficiency in GSH has been implicated in the pathogenesis of numerous diseases, including

neurodegenerative disorders, cardiovascular diseases, and age-related conditions.

Direct oral supplementation with glutathione is largely ineffective due to poor absorption and

rapid degradation in the digestive tract. This has led to the development of precursor molecules

designed to increase intracellular GSH levels. N-acetylcysteine (NAC) has traditionally been

the most common cysteine-donating precursor used for this purpose. However, D-ribose-L-
cysteine, commercially known as RiboCeine™, represents a significant advancement, offering

a dual-action approach to supporting GSH production.
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Mechanism of Action: A Dual-Pronged Approach
The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by glutamate-

cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the

rate-limiting step in this pathway. D-ribose-L-cysteine is a unique compound designed to

overcome this limitation while simultaneously supporting the energy requirements of the

synthesis process.

DRLC is a thiazolidine carboxylic acid formed by the condensation of D-ribose and L-cysteine.

This structure protects L-cysteine from degradation after oral administration. Once absorbed

and inside the cell, DRLC undergoes non-enzymatic hydrolysis, releasing its two constituent

components:

L-cysteine Delivery: The liberated L-cysteine becomes directly available for the GCL-

catalyzed reaction, efficiently driving the synthesis of GSH.[1] This delivery system bypasses

the potential for neurotoxicity associated with high doses of direct cysteine administration.[1]

D-ribose for ATP Synthesis: The released D-ribose, a fundamental building block of ATP,

supports the synthesis of adenosine triphosphate.[1] This is crucial as both enzymatic steps

in glutathione production are ATP-dependent.

This dual mechanism provides both the key substrate and the necessary energy, making DRLC

a highly effective glutathione precursor.
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Mechanism of D-Ribose-L-Cysteine in Glutathione Synthesis.
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Pharmacokinetics and Comparison with N-
Acetylcysteine (NAC)
While specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and

excretion of the intact DRLC molecule are not extensively published, studies on its D-ribose

component show rapid oral absorption (Tmax ≈ 36–44 minutes) and subsequent elimination.[2]

The primary advantage of DRLC lies in its superior ability to increase intracellular GSH

compared to NAC. Preclinical and clinical observations suggest DRLC is significantly more

efficient.

Parameter
D-Ribose-L-
Cysteine (DRLC)

N-Acetylcysteine
(NAC)

Reference

Mechanism

Prodrug delivering

both L-cysteine for

synthesis and D-

ribose for ATP

production.

Prodrug delivering L-

cysteine.
[1][3]

Relative Efficacy

Reported to be up to

300% more effective

at raising GSH levels.

Standard cysteine

precursor.
[4]

Dosage

Effective at lower

doses (e.g., 250mg

daily in clinical trials).

Requires much higher

doses, often

administered multiple

times per day.

[4]

Blood-Brain Barrier

Capable of crossing

the blood-brain

barrier, impacting

brain GSH levels.

Does not effectively

cross the blood-brain

barrier.

[4]

Administration Oral. Oral, Intravenous. [4]
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DRLC has been the subject of over 50 peer-reviewed studies, demonstrating its efficacy in

various models of oxidative stress.[4]

Clinical Trial Evidence
A double-blind, placebo-controlled human clinical trial demonstrated the potent effect of DRLC

on glutathione levels.

Study Parameter Details Reference

Study Design
Double-blind, placebo-

controlled trial
[4]

Participants Healthy individuals aged 38-60 [4]

Dosage
250mg DRLC daily (125mg

twice daily)
[4]

Duration 30 days [4]

Primary Outcome
Change in red blood cell

glutathione (GSH) levels
[4]

Results (Overall)
>25% increase in GSH levels

above baseline
[4]

Results (Age 51-60)
~64% increase in GSH levels

above baseline
[4]

Preclinical Study Data
Preclinical studies have explored the protective effects of DRLC across a range of applications,

consistently demonstrating its ability to mitigate oxidative stress and inflammation.
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Study Model DRLC Dosage Key Findings Reference

Scopolamine-Induced

Amnesia (Mice)

25, 50, 100 mg/kg

(oral)

Significantly enhanced

memory performance,

attenuated

scopolamine-induced

amnesia, reduced

acetylcholinesterase

activity, and

decreased oxidative

stress markers (e.g.,

malondialdehyde).

[5]

Copper Sulfate-

Induced Toxicity

(Mice)

10, 25, 50 mg/kg

(oral)

Reversed memory

impairment,

attenuated oxidative

stress, and inhibited

pro-inflammatory

cytokines (TNF-α, IL-

6).

[6]

Manganese-Induced

Neurotoxicity (Rats)
200 mg/kg (oral)

Reduced lipid

peroxidation and nitric

oxide levels,

increased glutathione

peroxidase, and

mitigated damage to

dendritic morphology.

Attenuated increases

in Bax/Bcl-2, TNF-α,

and ERK1/2

expression.

[7]

High-Fructose High-

Fat Diet (Rats)

250 mg/kg (oral) Prevented hepatic and

systemic oxidative

stress and pro-

inflammatory events.

Mitigated increases in

uric acid, TNF-α, and

[8]
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C-reactive protein.

Increased levels of

SOD and GPX.

Wound Healing (Rats) Not specified

Reduced wound

inflammation and

edema in the early

stages and enhanced

wound strength by

day 14.

[9]

Key Experimental Protocols
The following sections detail common methodologies used in the cited research to evaluate the

efficacy of D-ribose-L-cysteine.

Measurement of Glutathione Levels
A common method for quantifying GSH in biological samples (e.g., red blood cell lysates, tissue

homogenates) is the Ellman's assay.
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Sample Preparation

Spectrophotometric Assay
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Workflow for Glutathione Quantification using Ellman's Assay.

Methodology:
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Sample Preparation: Biological samples are collected and processed to lyse cells and

release intracellular contents. Tissues are typically homogenized in a buffer.

Deproteinization: Proteins are precipitated, often using an acid like metaphosphoric acid, and

removed by centrifugation to prevent interference.

Reaction: The supernatant is mixed with a phosphate buffer and 5,5'-dithio-bis(2-nitrobenzoic

acid) (DTNB or Ellman's reagent).

Detection: GSH reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which has a distinct yellow

color. The absorbance of this product is measured spectrophotometrically at 412 nm.

Quantification: The concentration of GSH in the sample is determined by comparing its

absorbance to a standard curve generated with known concentrations of GSH.

Animal Model of Chemically-Induced Neurotoxicity
Rodent models are frequently used to study the neuroprotective effects of compounds like

DRLC against toxins that induce oxidative stress and memory impairment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Acclimatization
(Animals adapt to housing)

Phase 2: Grouping
(Random assignment to groups:

Control, Toxin, Toxin+DRLC, DRLC)

Phase 3: Treatment
(Daily oral gavage of DRLC or vehicle,

followed by toxin administration, e.g., Scopolamine IP)

Phase 4: Behavioral Testing
(e.g., Y-Maze, Morris Water Maze
to assess memory and cognition)

Phase 5: Euthanasia & Tissue Collection
(Brain tissue is harvested)

Phase 6: Biochemical Analysis
(Assay for GSH, MDA, AChE, Cytokines etc.)

Click to download full resolution via product page

Experimental Workflow for a Rodent Neuroprotection Study.

Methodology (Example: Scopolamine-Induced Amnesia Model):[5]

Animals: Male Swiss mice are commonly used.

Grouping: Animals are randomized into control, scopolamine-only, DRLC-only, and

scopolamine + DRLC treatment groups.
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Treatment Regimen: DRLC (e.g., 25, 50, 100 mg/kg) or a vehicle is administered orally for a

set period (e.g., 7 days).

Induction of Amnesia: Approximately 30-60 minutes after the final DRLC dose, scopolamine

(e.g., 3 mg/kg) is administered intraperitoneally (i.p.) to induce cholinergic blockade and

memory impairment.

Behavioral Assessment: Memory function is evaluated using tests like the Y-maze (for spatial

working memory) and the novel object recognition test.

Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissue is

collected. Homogenates of specific brain regions (e.g., hippocampus, cortex) are then used

to measure levels of acetylcholinesterase, glutathione, and oxidative stress markers like

malondialdehyde (MDA).

Conclusion
D-ribose-L-cysteine is a scientifically advanced glutathione precursor with a unique dual-

action mechanism. By delivering both the rate-limiting amino acid L-cysteine and the energy-

supporting molecule D-ribose, it facilitates the efficient synthesis of intracellular glutathione. A

growing body of preclinical and clinical evidence demonstrates its superior efficacy compared

to other precursors like NAC, particularly in its ability to raise GSH levels at lower doses and its

capacity to act within the central nervous system. These properties make DRLC a compelling

molecule for researchers and drug development professionals investigating therapeutic

strategies for conditions rooted in oxidative stress and glutathione deficiency. Further large-

scale clinical trials are warranted to fully elucidate its therapeutic potential across a spectrum of

human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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